molecular formula C11H15BrO5 B8341991 (3-Bromo-2,5-bis-methoxymethoxy-phenyl)-methanol

(3-Bromo-2,5-bis-methoxymethoxy-phenyl)-methanol

Cat. No.: B8341991
M. Wt: 307.14 g/mol
InChI Key: WTZIJFBJXJVZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-2,5-bis-methoxymethoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C11H15BrO5 and its molecular weight is 307.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO5

Molecular Weight

307.14 g/mol

IUPAC Name

[3-bromo-2,5-bis(methoxymethoxy)phenyl]methanol

InChI

InChI=1S/C11H15BrO5/c1-14-6-16-9-3-8(5-13)11(10(12)4-9)17-7-15-2/h3-4,13H,5-7H2,1-2H3

InChI Key

WTZIJFBJXJVZLN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C(=C1)Br)OCOC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Treat a solution of 3-bromo-2,5-bis-methoxymethoxy benzaldehyde (9.40 g, 30.6 mmol) in EtOH (200 mL) with sodium borohydride (1.16 g, 30.6 mmol). Stir the reaction for 2 hours at ambient temperature and pour into H2O (200 mL) and saturated NaHCO3 (100 mL). Extract the H2O with EtOAc (3×100 mL) and wash the combined extracts with H2O (100 mL) and brine (50 mL) then dry (MgSO4) and filter. Concentrate the filtrate to afford the title product (9.31 g, 99%) as an oil. 1H NMR (CDCl3) δ 3.20 (t, J=6.9 Hz, 1H), 3.47 (s, 3H), 3.64 (s, 3H), 4.60 (d, J=6.9 Hz, 2H), 5.08 (s, 2H), 5.13 (s, 2H), 7.02 (d, J=2.9 Hz, 1H), 7.23 (d, J=2.9 Hz, 1H).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
99%

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